molecular formula C8H8FNO3 B2917629 (6-Fluoro-2-methyl-3-nitrophenyl)methanol CAS No. 1613329-94-4

(6-Fluoro-2-methyl-3-nitrophenyl)methanol

Cat. No.: B2917629
CAS No.: 1613329-94-4
M. Wt: 185.154
InChI Key: WUKHWFLFJANGHX-UHFFFAOYSA-N
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Description

(6-Fluoro-2-methyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C8H8FNO3 It is a fluorinated aromatic alcohol, characterized by the presence of a fluoro group, a methyl group, and a nitro group on a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2-methyl-3-nitrophenyl)methanol typically involves the nitration of 2-methyl-6-fluorotoluene followed by reduction and subsequent oxidation steps. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid to yield the corresponding amine. Finally, the amine is oxidized using an oxidizing agent like potassium permanganate or hydrogen peroxide to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-2-methyl-3-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder or tin chloride.

    Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Iron powder or tin chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.

Major Products Formed

Scientific Research Applications

(6-Fluoro-2-methyl-3-nitrophenyl)methanol has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of (6-Fluoro-2-methyl-3-nitrophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (6-Fluoro-2-methyl-3-nitrobenzaldehyde): Similar structure but with an aldehyde group instead of a methanol group.

    (6-Fluoro-2-methyl-3-nitrobenzoic acid): Similar structure but with a carboxylic acid group instead of a methanol group.

    (6-Fluoro-2-methyl-3-aminophenyl)methanol: Similar structure but with an amine group instead of a nitro group.

Uniqueness

(6-Fluoro-2-methyl-3-nitrophenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and lipophilicity, while the nitro group provides a site for further chemical modifications. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .

Properties

IUPAC Name

(6-fluoro-2-methyl-3-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-6(4-11)7(9)2-3-8(5)10(12)13/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKHWFLFJANGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1CO)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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